2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazinone core, which is known for its biological activity, and a benzothiazole moiety, which is often found in compounds with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common method starts with the preparation of the pyridazinone core by reacting 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with appropriate reagents . The benzothiazole moiety can be introduced through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone . The final step involves coupling the pyridazinone and benzothiazole intermediates under suitable conditions, such as refluxing in an organic solvent like butanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry approaches, such as microwave-assisted synthesis or the use of environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit enzymes like phosphatidylinositol 3-kinase (PI3K), while the benzothiazole moiety can interact with protein tyrosine kinases . These interactions can modulate various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share the pyridazinone core and have similar biological activities, such as enzyme inhibition.
Benzothiazole derivatives: These compounds share the benzothiazole moiety and are known for their pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide is unique due to the combination of the pyridazinone and benzothiazole moieties, which can provide a synergistic effect in terms of biological activity. This dual functionality makes it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C20H20N4O2S2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H20N4O2S2/c1-27-14-8-6-13(7-9-14)15-10-11-19(26)24(23-15)12-18(25)22-20-21-16-4-2-3-5-17(16)28-20/h6-11H,2-5,12H2,1H3,(H,21,22,25) |
InChI Key |
RHZWABWTZGGXMV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)CCCC4 |
Origin of Product |
United States |
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